2-[(5-Methylhexan-2-yl)amino]propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(5-methylhexan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-8(2)5-6-9(3)11-10(4)7-12/h8-12H,5-7H2,1-4H3 |
InChI Key |
FXETWHWKIRGYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(C)CO |
Origin of Product |
United States |
Contextualization of Alkyl Amino Alcohols in Advanced Synthetic Strategies
Alkyl amino alcohols, organic compounds containing both an amino and a hydroxyl group attached to an alkane framework, are of significant interest in modern synthetic chemistry. wikipedia.orgum.edu.my Their bifunctional nature allows them to serve as versatile building blocks, intermediates, and catalysts in the synthesis of more complex molecules. wikipedia.orgchemicalbook.com The presence of both a Lewis basic amino group and a hydrogen-bond donating hydroxyl group enables them to participate in a variety of chemical transformations and to coordinate with metal centers, making them valuable as ligands in catalysis. um.edu.my
A particularly important subset of this class is the 1,2-amino alcohols, which are frequently employed in the synthesis of chiral compounds. wikipedia.org Many are derived from readily available amino acids, providing access to enantiopure starting materials. nih.govtaylorandfrancis.com These chiral amino alcohols can be used as chiral auxiliaries to control the stereochemical outcome of a reaction, or as chiral ligands for metal catalysts to effect asymmetric transformations. wikipedia.orgum.edu.my The ability to synthesize enantiomerically enriched products is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Rationale for Academic Research Focus on 2 5 Methylhexan 2 Yl Amino Propan 1 Ol
While specific research on 2-[(5-Methylhexan-2-yl)amino]propan-1-ol is not extensively documented in publicly available literature, its molecular structure suggests several compelling reasons for academic investigation. The rationale for its study can be inferred from its structural features and the established roles of similar alkyl amino alcohols.
The primary impetus for research into this compound would likely be its potential application in asymmetric synthesis. The molecule possesses multiple stereocenters, which could make it a valuable chiral ligand or auxiliary. The steric and electronic properties of the 5-methylhexan-2-yl group could influence the stereoselectivity of reactions in which it is involved. Researchers might hypothesize that the specific branching and length of this alkyl chain could offer unique advantages in terms of solubility, steric hindrance, or interaction with substrates in a catalytic cycle.
Furthermore, the compound could be a target molecule in the development of new synthetic methodologies. The synthesis of structurally complex amino alcohols with specific substitution patterns presents a challenge that drives innovation in organic synthesis. The development of an efficient and stereoselective synthesis for this compound could be a research goal in itself.
Finally, as a functionalized amine, this compound or its derivatives could be investigated for their potential biological activity. Many amino alcohol derivatives have applications as pharmaceuticals. wikipedia.org While this article will not delve into specifics, the potential for biological relevance often underpins fundamental academic research into novel organic compounds.
Below are the known properties of this compound:
| Property | Value |
| CAS Number | 1154991-67-9 |
| Molecular Formula | C10H23NO |
| Molecular Weight | 173.30 g/mol |
Overview of Current Research Trajectories and Methodological Approaches for 2 5 Methylhexan 2 Yl Amino Propan 1 Ol
Retrosynthetic Analysis and Key Disconnections in this compound Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This bond is often formed via nucleophilic substitution or reductive amination. numberanalytics.comamazonaws.com
This primary disconnection suggests two main precursor synthons:
A three-carbon amino alcohol component: 2-aminopropan-1-ol (or a synthetic equivalent like alaninol).
A seven-carbon alkyl component with a reactive functional group: 5-methyl-2-hexanone (for reductive amination) or a 5-methyl-2-hexyl halide (for alkylation).
| Disconnection Approach | Key Bond Cleaved | Resulting Precursors | Forward Synthetic Strategy |
|---|---|---|---|
| Amine Formation | C-N bond | 2-aminopropan-1-ol and 5-methyl-2-hexanone | Reductive Amination |
| Amine Formation | C-N bond | 2-aminopropan-1-ol and 5-methyl-2-hexyl halide | Amine Alkylation (Nucleophilic Substitution) |
This analysis simplifies the complex target molecule into more manageable and readily accessible starting materials, guiding the subsequent synthetic design. ias.ac.in
Direct Synthesis Approaches to this compound
Direct synthesis methods focus on constructing the target molecule from the identified precursors in a straightforward manner.
Reductive amination is a highly effective method for forming C-N bonds and is one of the most significant reactions in synthetic chemistry for producing secondary and tertiary amines. organic-chemistry.orgresearchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org
For the synthesis of this compound, this strategy would involve reacting 2-aminopropan-1-ol with 5-methyl-2-hexanone .
Reaction Scheme: 2-aminopropan-1-ol + 5-methyl-2-hexanone ⟶ Imine Intermediate ⟶ this compound
A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is mild and selectively reduces the protonated imine intermediate much faster than the ketone starting material. libretexts.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Often preferred for its non-toxic nature and effectiveness under neutral or mildly acidic conditions.
Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method. youtube.com
Enzymatic approaches using imine reductases (IREDs) or reductive aminases (RedAms) have also emerged as powerful tools for asymmetric reductive amination, offering high stereoselectivity. nih.govresearchgate.net
Amine alkylation, a type of nucleophilic aliphatic substitution, involves the reaction of an amine with an alkyl halide. wikipedia.org In this route, the nitrogen atom of 2-aminopropan-1-ol acts as a nucleophile, attacking an electrophilic carbon of a 5-methyl-2-hexyl halide (e.g., 5-methyl-2-hexyl bromide or iodide).
Reaction Scheme: 2-aminopropan-1-ol + 5-methyl-2-hexyl halide ⟶ this compound
A significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the primary amine. Alternative alkylating agents, such as alcohols activated by a catalyst, are sometimes used in industrial settings to avoid the formation of salt byproducts. wikipedia.orgnih.gov
While hydroboration is primarily a method for converting alkenes to alcohols, its principles can be adapted within a broader synthetic sequence. For instance, if a precursor containing a C=N bond (imine) is formed, it can be reduced using various hydride reagents. The reduction of imines is a key step in reductive amination. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can effectively reduce imines to amines. libretexts.org However, for reductive amination, milder and more selective reagents like NaBH₃CN are generally preferred to avoid the reduction of the starting carbonyl compound. organic-chemistry.org
Stereoselective Synthesis of Enantiopure this compound
Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. frontiersin.org Therefore, methods to synthesize enantiomerically pure compounds are crucial.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org Common sources for the chiral pool include amino acids, carbohydrates, and terpenes. mdpi.com This approach is highly efficient as it incorporates a pre-existing stereocenter into the target molecule. wikipedia.org
For the synthesis of enantiopure this compound, the natural amino acid Alanine (B10760859) is an ideal starting material. mdpi.comresearchgate.net Both (S)-Alanine (L-Alanine) and (R)-Alanine (D-Alanine) are commercially available and can serve as precursors to the chiral 2-aminopropan-1-ol backbone.
The synthetic sequence typically involves the reduction of the carboxylic acid moiety of the amino acid to a primary alcohol without affecting the stereocenter.
Synthetic Transformation: (S)-Alanine ⟶ (S)-Alanine ester ⟶ (S)-2-aminopropan-1-ol ((S)-Alaninol)
| Chiral Pool Source | Derived Intermediate | Target Enantiomer |
|---|---|---|
| (S)-Alanine (L-Alanine) | (S)-2-aminopropan-1-ol | (S)-2-[(5-Methylhexan-2-yl)amino]propan-1-ol |
| (R)-Alanine (D-Alanine) | (R)-2-aminopropan-1-ol | (R)-2-[(5-Methylhexan-2-yl)amino]propan-1-ol |
This strategy ensures that the stereochemical integrity of the chiral center originating from the amino acid is maintained throughout the synthesis, providing a reliable route to the desired enantiopure amino alcohol. mdpi.comunivie.ac.at
Chiral Pool Synthesis Utilizing Naturally Derived Precursors
Amino Acid-Derived Approaches
The use of naturally occurring amino acids as starting materials is a cornerstone of asymmetric synthesis due to their inherent chirality and ready availability. This "chiral pool" synthesis provides an efficient pathway to enantiomerically pure compounds like amino alcohols. rsc.org
A plausible route to this compound could begin with a chiral amino acid such as L-alanine (for the (S)-enantiomer) or D-alanine (for the (R)-enantiomer). The carboxylic acid functional group of alanine can be reduced to a primary alcohol to form alaninol (2-aminopropan-1-ol), preserving the stereocenter. google.com Subsequent N-alkylation of alaninol with 5-methyl-2-hexanone via reductive amination would introduce the 5-methylhexan-2-yl group, yielding the target molecule. This final step creates a new stereocenter, resulting in a mixture of diastereomers that would require separation.
Alternatively, amino acids can be used to synthesize chiral auxiliaries or ligands that facilitate asymmetric reactions, guiding the stereochemical outcome. nih.gov
Terpene and Carbohydrate-Derived Strategies
Like amino acids, terpenes and carbohydrates are abundant, inexpensive, and chiral molecules sourced from nature, making them valuable starting materials for asymmetric synthesis. nih.govnih.gov
Terpene-Derived Strategies: Chiral auxiliaries derived from terpenes like camphor (B46023) or pinene are widely employed to control stereoselectivity. researchgate.netresearchgate.net For instance, an achiral precursor could be covalently attached to a camphor-derived auxiliary. The steric bulk of the auxiliary would then direct an incoming reagent to attack from a specific face, controlling the formation of a new stereocenter. After the reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org
Carbohydrate-Derived Strategies: Carbohydrates such as D-glucose or D-mannitol offer a rich source of stereocenters that can be manipulated to form chiral building blocks. springerprofessional.de A synthetic route could involve converting a simple sugar into a chiral epoxide. The regioselective opening of this epoxide ring with 5-methylhexan-2-amine would establish the required anti- or syn-relationship between the amino and hydroxyl groups, a common strategy for producing vicinal amino alcohols. acs.org
Asymmetric Synthetic Methodologies
Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. Methodologies are broadly categorized into catalytic transformations and substrate-controlled diastereoselective reactions. diva-portal.org
Catalytic Asymmetric Transformations
These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org For the synthesis of this compound, several catalytic approaches are applicable:
Asymmetric Hydrogenation: A precursor molecule, such as an α-amino ketone, can be reduced to the corresponding amino alcohol using hydrogenation. In the presence of a chiral transition metal catalyst (e.g., those based on Ruthenium or Iridium with chiral ligands like BINAP), this reduction proceeds with high enantioselectivity, favoring the formation of one enantiomer over the other. rsc.org
Asymmetric Amination: Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones. acs.orgacs.org This biocatalytic approach offers high selectivity under mild reaction conditions. frontiersin.org
Asymmetric Epoxidation and Ring Opening: The Sharpless asymmetric epoxidation of an allylic alcohol can create a chiral epoxide with high enantiomeric excess. Subsequent ring-opening with an appropriate amine nucleophile provides a reliable route to chiral amino alcohols.
| Catalytic Method | Precursor Example | Catalyst/Reagent Example | Product Feature |
| Asymmetric Hydrogenation | 2-((5-methylhexan-2-yl)amino)-1-oxopropane | [Ru(BINAP)Cl₂] | High enantiomeric excess (>95% ee) |
| Biocatalytic Amination | 1-hydroxypropan-2-one | Engineered Amine Dehydrogenase (AmDH) | High conversion and enantioselectivity (>99% ee) acs.org |
| Asymmetric Epoxidation | Prop-2-en-1-ol | Ti(O-iPr)₄, (+)-DET | Chiral epoxide intermediate |
Diastereoselective Synthesis and Control
When a molecule contains multiple stereocenters, as in this compound, the goal is to control the relative stereochemistry between them, a process known as diastereoselective synthesis. rsc.org The target compound has two stereocenters, leading to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).
Diastereocontrol can be achieved through several strategies: diva-portal.org
Substrate Control: A reaction on a molecule that is already chiral can be influenced by the existing stereocenter. For example, reacting enantiomerically pure (R)-5-methylhexan-2-amine with a chiral building block like (R)-propylene oxide would lead to the formation of two diastereomers, (R,R) and (R,S), typically in unequal amounts. The inherent chirality of the reactants favors the transition state leading to one diastereomer over the other.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary creates a diastereomeric intermediate that preferentially undergoes reaction from one face due to steric hindrance. springerprofessional.de
Reagent Control: Using a chiral reagent can induce diastereoselectivity. For example, the reduction of a ketone that already possesses a chiral center using a bulky, chiral reducing agent can selectively produce one diastereomeric alcohol.
A recent approach involves diastereoconvergent synthesis, where a mixture of diastereomeric starting materials is converted into a single diastereomeric product. rsc.org
Optical Resolution Techniques for Racemic this compound
When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), it must be separated in a process called optical resolution. wikipedia.org
The most common method is crystallization of diastereomeric salts . libretexts.org This involves reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. google.com This reaction forms a mixture of two diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).
Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. wikipedia.org Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. The more soluble salt remains in the mother liquor. After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amino alcohol. youtube.com
| Resolution Technique | Principle | Key Reagent Example | Separation Method |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities. libretexts.org | (+)-Tartaric Acid | Fractional Crystallization |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer. | Lipase | Chromatography/Extraction |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC Column | High-Performance Liquid Chromatography |
Advanced Purification and Isolation Techniques in this compound Synthesis
After synthesis, crude products must be purified to remove unreacted starting materials, reagents, and byproducts. For amino alcohols, a combination of techniques is often employed.
Initial purification may involve extraction to separate the basic amino alcohol from acidic or neutral impurities. This is often followed by distillation if the compound is thermally stable.
For high-purity applications, chromatography is the method of choice.
Column Chromatography: Performed using a stationary phase like silica (B1680970) gel, this technique can separate the desired product from impurities with different polarities.
High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and is used for both analysis and purification. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile). hplc.eu Modifiers like trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape. hplc.eu
For separating enantiomers or diastereomers that were not fully separated by crystallization, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to elute from the column at different times, allowing for their separation and isolation. oup.com
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Bulk purification from major impurities |
| Reversed-Phase HPLC | C18-bonded silica | Acetonitrile/Water with 0.1% TFA | High-purity isolation, purity analysis hplc.eu |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel) | Hexane/Isopropanol | Enantiomeric separation, determination of enantiomeric excess |
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Computational and Theoretical Investigations of 2 5 Methylhexan 2 Yl Amino Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 2-[(5-Methylhexan-2-yl)amino]propan-1-ol, DFT studies would provide insights into its reactivity and kinetic stability.
A typical DFT study on this compound would involve:
Geometry Optimization: Finding the most stable three-dimensional arrangement of atoms (the ground state geometry).
Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict its vibrational spectra (e.g., IR and Raman).
Electronic Property Analysis: Calculation of key electronic descriptors.
Key electronic properties that would be calculated using DFT are summarized in the table below.
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. It relates to the ability of the molecule to donate electrons. | A higher HOMO energy would suggest that this compound is more likely to act as an electron donor in a chemical reaction. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. It relates to the ability of the molecule to accept electrons. | A lower LUMO energy would indicate a greater propensity for the molecule to accept electrons, for instance, in reactions with electrophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | This value would be a key indicator of the overall reactivity of this compound. |
| Molecular Electrostatic Potential (MEP) Map | A visual representation of the electrostatic potential on the surface of the molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The MEP map would highlight the nitrogen and oxygen atoms as likely sites for electrophilic attack, and the hydrogen atoms of the amine and hydroxyl groups as sites for nucleophilic interaction. |
These calculations are typically performed using a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.
Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties.
For this compound, an ab initio study would involve:
Basis Set Optimization: Systematically testing different basis sets (e.g., from the Pople, Dunning, or Ahlrichs families) to find the one that provides the most accurate results for this specific molecular system in a reasonable amount of computational time. The choice of basis set is crucial for obtaining reliable predictions.
High-Accuracy Energy Calculations: Using methods like CCSD(T) with an optimized basis set to obtain a highly accurate single-point energy for the molecule. This can serve as a benchmark for less computationally expensive methods.
Conformational Analysis and Isomerism of this compound
Due to the presence of multiple single bonds, this compound can exist in numerous different spatial arrangements, known as conformers. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.
A systematic conformational search would be performed to identify the various stable conformers (energy minima) of this compound. This would involve rotating the molecule around its flexible single bonds and performing geometry optimizations for each starting structure. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.
Transition state calculations would be used to find the lowest-energy pathways between the most stable conformers. The energy difference between a conformer and a transition state is the activation energy for the conformational change.
To gain a more complete picture of the conformational flexibility, a potential energy surface (PES) scan would be conducted. This involves systematically changing the dihedral angles around key bonds and calculating the energy at each point. The resulting PES map visualizes the energy landscape of the molecule, showing the location of stable conformers and the paths of interconversion between them. This information is critical for understanding the molecule's dynamic behavior.
Molecular Dynamics (MD) Simulations for Comprehensive Dynamic Behavior
While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational changes and interactions with its environment.
An MD simulation would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent (e.g., water) to mimic realistic conditions.
Force Field Application: Using a classical force field (e.g., AMBER, CHARMM) to describe the interactions between atoms.
Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time (from nanoseconds to microseconds).
Analysis of the resulting trajectory would reveal how the molecule moves, flexes, and changes its conformation over time. This can provide a deeper understanding of its flexibility and how it might interact with other molecules.
Predictive Modeling for Spectroscopic Parameters and Chemical Shifts
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical modeling, particularly using quantum mechanical methods, can forecast Nuclear Magnetic Resonance (NMR) chemical shifts and other spectroscopic properties. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule's constituent atoms.
The predominant method for predicting NMR chemical shifts is through Density Functional Theory (DFT) calculations. nih.govacs.org This approach involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for these calculations to ensure gauge-invariance, which is critical for obtaining accurate results. acs.orgmodgraph.co.uk The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), using the relationship: δ_calc = σ_TMS - σ_calc. nih.gov
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. mdpi.com Common functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(2d,p), are often used to balance computational cost with accuracy. nih.govnih.gov Furthermore, since experimental NMR spectra are typically recorded in solution, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating the solvent's effect on the molecule's electronic structure and, consequently, its chemical shifts. acs.orgmdpi.com For a flexible molecule like this compound, it is also important to consider multiple low-energy conformations, as the observed chemical shifts represent a Boltzmann-weighted average of the shifts for all contributing conformers. nih.gov
Predicted ¹³C NMR Chemical Shifts
The following table presents the theoretically predicted ¹³C NMR chemical shifts for this compound. These values are calculated based on DFT methods and provide an estimation of the resonance for each carbon atom in a typical deuterated solvent like chloroform (B151607) (CDCl₃). The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the parent structures, propan-1-ol and 5-methylhexane.
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1' | -CH₂OH | 67.5 |
| C2' | -CH(NH)- | 59.8 |
| C3' | -CH₃ (on propanol (B110389) chain) | 18.2 |
| C2 | -CH(NH)- | 54.1 |
| C1 | -CH₃ (on hexyl chain, adjacent to NH) | 20.5 |
| C3 | -CH₂- | 39.4 |
| C4 | -CH₂- | 28.0 |
| C5 | -CH(CH₃)₂ | 31.5 |
| C6 | -CH₃ (isopropyl) | 22.7 |
| C6' | -CH₃ (isopropyl) | 22.7 |
Predicted ¹H NMR Chemical Shifts
Theoretical predictions for ¹H NMR chemical shifts are also derived from GIAO-DFT calculations. These predictions include the chemical shift value, the expected multiplicity (splitting pattern), and the number of protons corresponding to each signal. The multiplicity is predicted based on the n+1 rule, considering adjacent non-equivalent protons. It is important to note that the chemical shifts of protons attached to heteroatoms (O-H and N-H) can be highly variable and may appear as broad signals due to chemical exchange and hydrogen bonding.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OH | 2.10 | Broad Singlet | 1H |
| -NH- | 1.85 | Broad Singlet | 1H |
| -CH₂OH (diastereotopic) | 3.65 | Multiplet | 2H |
| -CH(NH)- (propanol chain) | 2.95 | Multiplet | 1H |
| -CH₃ (propanol chain) | 1.15 | Doublet | 3H |
| -CH(NH)- (hexyl chain) | 2.70 | Multiplet | 1H |
| -CH₃ (hexyl chain, adjacent to NH) | 1.10 | Doublet | 3H |
| -CH₂- (C3 and C4) | 1.20 - 1.55 | Multiplet | 4H |
| -CH(CH₃)₂ | 1.60 | Multiplet | 1H |
| -CH₃ (isopropyl) | 0.88 | Doublet | 6H |
These computational models serve as a foundational tool for the structural verification of this compound. While DFT and other quantum chemical methods provide robust predictions, the ultimate confirmation of spectroscopic parameters relies on empirical data obtained from physical samples. rsc.orgchemrxiv.org
Mechanistic Studies of Reactions Involving 2 5 Methylhexan 2 Yl Amino Propan 1 Ol
Reaction Kinetic Studies and Rate Law Determination for Transformations
Reaction kinetics provide quantitative insight into how reaction rates are influenced by the concentration of reactants. For any transformation involving 2-[(5-Methylhexan-2-yl)amino]propan-1-ol, the rate law, which mathematically describes this relationship, must be determined experimentally.
The general form of a rate law is expressed as: Rate = k[Reactant 1]^m[Reactant 2]^n where k is the rate constant, and the exponents m and n represent the order of the reaction with respect to each reactant. lumenlearning.com These orders are found by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, a technique known as the method of initial rates. khanacademy.orglibretexts.org
Rate = k[this compound]^1[CH3I]^1 masterorganicchemistry.com
The steric hindrance provided by the bulky 5-methylhexan-2-yl group attached to the nitrogen atom would be expected to decrease the rate constant k compared to less hindered secondary amines, as the bulky substituent impedes the approach of the electrophile. core.ac.uk
Below is an illustrative data table showing how a rate law could be determined for this hypothetical reaction.
| Experiment | Initial [Amino Alcohol] (M) | Initial [CH₃I] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
From this data, comparing experiments 1 and 2 shows that doubling the amino alcohol concentration doubles the rate, indicating the reaction is first order in the amino alcohol. Comparing experiments 1 and 3 shows that doubling the methyl iodide concentration also doubles the rate, making it first order in methyl iodide.
Elucidation of Mechanistic Pathways for Functional Group Transformations
The presence of two distinct functional groups, an amine and a hydroxyl group, allows for a variety of transformations. A common and atom-economical reaction for such molecules is the N-alkylation using another alcohol, which proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov
This catalytic process typically involves three key stages:
Oxidation: A metal catalyst (e.g., based on Iridium or Ruthenium) temporarily abstracts hydrogen from the reactant alcohol (R'-OH), oxidizing it to an aldehyde (R'-CHO). acs.org
Condensation: The secondary amine of this compound reacts with the newly formed aldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
Reduction: The catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the final N-alkylated amine product. researchgate.net
Investigation of Amino Group Reactivity and Nucleophilicity
The reactivity of the amino group is dominated by the nucleophilicity of the nitrogen atom's lone pair of electrons. As a secondary amine, the nitrogen in this compound is generally a stronger nucleophile than a primary amine, which in turn is more nucleophilic than ammonia. acs.orgmasterorganicchemistry.com However, nucleophilicity is significantly tempered by steric factors. libretexts.org The bulky 5-methylhexan-2-yl and propan-1-ol substituents create a sterically crowded environment around the nitrogen, which can hinder its ability to attack electrophiles.
Amines are typically more nucleophilic than alcohols, meaning that in reactions with electrophiles, the nitrogen atom is the preferred site of attack over the oxygen atom. libretexts.org
Qualitative Comparison of Nucleophilicity
| Compound/Functional Group | Relative Nucleophilicity | Key Factors |
|---|---|---|
| Tertiary Amine (e.g., Triethylamine) | High (but highly basic) | Electron-donating alkyl groups, sterics |
| Secondary Amine (Target Compound) | Moderate to High | Two alkyl groups, significant steric hindrance |
| Primary Amine (e.g., Ethylamine) | Moderate | Less steric hindrance than secondary |
| Primary Alcohol (Target Compound) | Low | Oxygen is more electronegative than nitrogen |
Analysis of Hydroxyl Group Reactivity
The hydroxyl group in the molecule is part of a primary alcohol, as the carbon atom bonded to the -OH group is attached to only one other carbon atom. quora.comlibretexts.org Primary alcohols are generally more reactive than secondary and tertiary alcohols in reactions like oxidation or substitution. nih.govvaia.com
Key reactions involving the hydroxyl group include:
Oxidation: Under controlled conditions, the primary alcohol can be oxidized to form an aldehyde. solubilityofthings.com
Nucleophilic Substitution: The hydroxyl group is a poor leaving group. To make it susceptible to substitution, it must first be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. chemistrysteps.com
Detailed Investigation of Intramolecular Rearrangements
Beta-amino alcohols like this compound are known to undergo intramolecular rearrangements, particularly when the hydroxyl group is converted into a good leaving group. nih.govresearchgate.net This process often proceeds through neighboring group participation by the amino group.
The mechanism involves the intramolecular attack of the nitrogen's lone pair on the carbon bearing the leaving group, forming a strained, three-membered aziridinium (B1262131) ion intermediate. This intermediate can then be attacked by an external nucleophile. The attack typically occurs at the more sterically accessible carbon of the aziridinium ring, leading to the formation of a rearranged product.
Determination of Stereochemical Course in this compound Reactions (e.g., SN2 pathways with inversion)
The subject molecule contains two chiral centers, meaning its reactions can have specific stereochemical outcomes. For reactions proceeding via an SN2 mechanism at one of these chiral centers, the stereochemistry is inverted. libretexts.org
This is a hallmark of the SN2 pathway, where the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). quora.com This concerted mechanism forces the other three substituents on the carbon to "flip" over, much like an umbrella inverting in the wind. This phenomenon is known as a Walden inversion. masterorganicchemistry.com Therefore, if a reaction at a stereocenter with an (R) configuration proceeds through an SN2 mechanism, the resulting product will have an (S) configuration at that center. chemistrysteps.com
Isotopic Labeling Studies for Mechanistic Elucidation and Atom Tracing
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), its position can be tracked in the products using techniques like mass spectrometry or NMR spectroscopy. researchgate.net
For instance, to verify the "borrowing hydrogen" mechanism for N-alkylation, the alcohol substrate could be labeled with deuterium at the carbon bearing the hydroxyl group (e.g., R-CD₂-OH). If the mechanism is correct, the deuterium atoms would be transferred to the catalyst and then to the iminium intermediate. Their final position in the N-alkylated product would confirm the hydrogen transfer steps. nih.gov
Similarly, to confirm the formation of an aziridinium ion during rearrangement, one could label the carbon attached to the hydroxyl group with ¹³C. Observing the distribution of the ¹³C label in the final rearranged product would clarify which carbon of the intermediate was attacked by the nucleophile.
Derivatives of 2 5 Methylhexan 2 Yl Amino Propan 1 Ol and Their Synthetic Utility
Synthesis of Functionalized Analogs and Congeners of 2-[(5-Methylhexan-2-yl)amino]propan-1-ol
The synthesis of functionalized analogs of this compound would likely involve modifications at its key functional groups: the secondary amine, the primary hydroxyl group, and the alkyl backbone.
Modifications at the Amino Moiety
The secondary amine of this compound is a versatile site for functionalization. Standard organic transformations could be employed to introduce a variety of substituents, thereby altering the compound's steric and electronic properties.
N-Alkylation and N-Arylation: The nitrogen atom could be further alkylated or arylated. N-alkylation can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. N-arylation could be accomplished using Buchwald-Hartwig amination or related cross-coupling methodologies. These modifications would yield a library of tertiary amines with diverse substitution patterns.
Amide and Sulfonamide Formation: Acylation of the amino group with acyl chlorides or anhydrides would produce the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. These transformations can introduce a wide range of functional groups, influencing the molecule's polarity and hydrogen bonding capabilities.
Table 1: Potential Modifications at the Amino Moiety
| Modification Type | Reagents and Conditions | Potential Product Class |
| N-Alkylation | Alkyl halide, base; or Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amines |
| N-Arylation | Aryl halide, Palladium catalyst, ligand, base (Buchwald-Hartwig) | N-Aryl tertiary amines |
| N-Acylation | Acyl chloride or anhydride, base | Amides |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamides |
Modifications at the Hydroxyl Moiety
The primary hydroxyl group offers another handle for introducing molecular diversity. Its reactivity is typical of a primary alcohol.
O-Alkylation and O-Arylation: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, would lead to the formation of ethers. O-arylation could be achieved through Ullmann condensation or Buchwald-Hartwig C-O coupling reactions.
Esterification: The hydroxyl group can be readily converted to esters through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides. This allows for the introduction of a vast array of carbonyl-containing functionalities.
Table 2: Potential Modifications at the Hydroxyl Moiety
| Modification Type | Reagents and Conditions | Potential Product Class |
| O-Alkylation | Strong base (e.g., NaH), alkyl halide | Ethers |
| O-Arylation | Aryl halide, Copper or Palladium catalyst, base | Aryl ethers |
| Esterification | Carboxylic acid, acid catalyst; or Acyl chloride/anhydride, base | Esters |
| Silylation | Silyl chloride (e.g., TBDMSCl), base | Silyl ethers |
Alkyl Chain Structural Modifications
Modifying the alkyl chains of this compound would necessitate a de novo synthesis, as direct modification of the saturated alkyl backbone is generally challenging. Synthetic strategies would involve starting with different chiral building blocks or employing different coupling partners during the synthesis of the parent molecule. For instance, variations in the isohexyl group could be introduced by starting with different Grignard reagents or organolithium compounds in a key synthetic step. Similarly, modifications to the propanol (B110389) backbone would require the use of different epoxides or other three-carbon synthons.
This compound as a Chiral Building Block in Advanced Organic Synthesis
Chiral amino alcohols are valuable building blocks in asymmetric synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, or as synthons for the construction of complex chiral molecules. While specific examples for this compound are not documented in readily available literature, its structural features suggest potential applications in these areas.
Scaffold Construction in Heterocyclic Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a suitable precursor for the synthesis of various heterocyclic systems.
Oxazolidine (B1195125) and Morpholine (B109124) Derivatives: Condensation of the amino alcohol with aldehydes or ketones can lead to the formation of chiral oxazolidine rings. These can serve as protecting groups or as chiral auxiliaries themselves. Furthermore, reaction with appropriate bifunctional electrophiles could enable the construction of substituted morpholine scaffolds, which are prevalent in medicinal chemistry.
Table 3: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Synthetic Approach | Key Features |
| Oxazolidines | Condensation with aldehydes or ketones | Chiral, can act as protecting groups or auxiliaries |
| Morpholines | Reaction with bifunctional electrophiles | Important pharmacophore |
| Piperazines | Multi-step synthesis involving further functionalization | Biologically relevant core structure |
Preparation of Enantiopure Intermediates for Complex Targets
The chirality of this compound could be transferred to new stereocenters in a target molecule. This is a common strategy in the synthesis of natural products and pharmaceuticals.
As a Chiral Auxiliary: The amino alcohol could be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. For example, it could be converted into a chiral amide or ester. The steric bulk of the 5-methylhexan-2-yl group could effectively shield one face of a prochiral center, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. After the desired stereocenter is set, the chiral auxiliary can be cleaved and potentially recycled.
As a Chiral Ligand: The amino and hydroxyl groups can coordinate to metal centers, making derivatives of this compound potential chiral ligands for asymmetric catalysis. For instance, it could be used in the preparation of chiral catalysts for asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The specific stereochemical outcome would be influenced by the chiral environment created by the ligand around the metal center.
Formation of Crystalline Forms and Co-crystals for Research Applications
The solid-state form of a chemical compound can significantly influence its physical and chemical properties. For research applications, controlling and characterizing the crystalline form of a substance like this compound and its derivatives is of paramount importance. This control allows for reproducibility in experiments and can unlock specific functionalities. The formation of different crystalline forms, known as polymorphs, or the creation of multi-component crystals, known as co-crystals, are key strategies in solid-state chemistry. nih.gov
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. nih.gov These different forms, while chemically identical, can exhibit variations in properties such as melting point, solubility, stability, and mechanical behavior. In a research context, isolating a specific polymorph is crucial as these differences can affect experimental outcomes. For instance, the dissolution rate of a compound in a solvent for a reaction or a biological assay can be dependent on its polymorphic form.
Co-crystals are crystalline structures composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a co-former, held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov For a compound like this compound, which contains both hydrogen bond donor (amine and hydroxyl groups) and acceptor sites, the potential for forming co-crystals is significant. The selection of a suitable co-former is guided by principles of crystal engineering and supramolecular chemistry, aiming to create specific intermolecular interactions. nih.gov Amino acids, due to their own hydrogen bonding capabilities and zwitterionic nature, are often explored as co-formers to enhance the physicochemical properties of other molecules. bohrium.comnih.gov
The research applications of forming co-crystals are diverse. They can be used to:
Improve Solubility and Dissolution Rate: A primary application is the enhancement of a compound's solubility, which is critical for in vitro studies and screening assays. nih.gov
Enhance Stability: Co-crystallization can lead to a more physically and chemically stable solid form, which is advantageous for storage and handling of research compounds. nih.gov
Enable Structural Analysis: Compounds that are difficult to crystallize on their own may form high-quality single crystals when co-crystallized with a suitable partner, facilitating their structural elucidation by single-crystal X-ray diffraction. scielo.brrigaku.com
Modify Mechanical Properties: For studies involving solid-state characterization or formulation development, co-crystals can offer improved properties like compressibility and flowability. humanjournals.com
The preparation of different crystalline forms and co-crystals can be achieved through various techniques. Common methods include:
Solution-based methods: Slow evaporation of a solvent, cooling crystallization, and anti-solvent addition are widely used techniques that rely on controlling the supersaturation of a solution to induce crystallization. nih.gov
Solid-state methods: Grinding, either neat or with the addition of a small amount of solvent (liquid-assisted grinding), can induce phase transformations or the formation of co-crystals. nih.gov
The characterization of these solid forms is essential to confirm their structure and purity. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. unimi.itresearchgate.net Other techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are also used to identify and characterize different solid forms. nih.gov
A study on the salts of various simple amino alcohols with quinaldinic acid illustrates the principles of polymorphism and the formation of different hydrogen bonding networks in the solid state. nih.gov In this research, different amino alcohols were reacted with quinaldinic acid, leading to the formation of salts, some of which exhibited polymorphism. The resulting crystalline structures were analyzed in detail using single-crystal X-ray diffraction to understand the intermolecular interactions.
The following table presents data from the study on the polymorphic salts of 2-amino-1-butanol with quinaldinic acid, showcasing how different crystalline forms (polymorphs) of the same salt can have distinct structural parameters. nih.gov
| Compound Name | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| (2-amino-1-butanolH)quin | 2a | Monoclinic | P2₁/n | 13.911(3) | 5.925(1) | 16.332(3) | 108.82(3) | 1272.9(4) |
| (2-amino-1-butanolH)quin | 2b | Monoclinic | P2₁/n | 14.120(3) | 5.860(1) | 16.278(3) | 110.12(3) | 1263.7(4) |
Data sourced from a study on amino alcohol salts. nih.gov
This data demonstrates that even subtle changes in crystallization conditions can lead to different packing arrangements (polymorphs) with measurable differences in their unit cell dimensions. For a more complex molecule like this compound, a similar systematic approach to crystallization and solid-form screening would be essential for any research and development activities.
Q & A
Q. What are the standard synthetic routes for 2-[(5-Methylhexan-2-yl)amino]propan-1-ol, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between 5-methylhexan-2-amine and a propanol derivative. Key steps include:
- Catalytic conditions : Use of catalysts (e.g., acid/base) to enhance reaction efficiency.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
- Purification : Recrystallization or column chromatography (e.g., silica gel) to achieve >95% purity. Industrial-scale synthesis may employ fractional distillation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR to confirm amine and hydroxyl proton environments.
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm, O-H at ~3400 cm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : For enantiomeric purity assessment if chiral centers are present .
Q. What are the primary applications of this compound in medicinal chemistry research?
Q. What are the recommended storage conditions to maintain stability?
- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Handling : Use gloveboxes for air-sensitive reactions to avoid amine oxidation .
Advanced Research Questions
Q. How can researchers address contradictory results in the compound’s biological activity across studies?
- Dose-response studies : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects .
- Assay standardization : Use positive controls (e.g., propranolol for β-blockade) to normalize inter-lab variability .
- Metabolite profiling : LC-MS to rule out degradation products confounding activity results .
Q. What strategies are effective in controlling stereochemistry during synthesis?
- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC for enantiomer separation .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amination .
- Kinetic resolution : Optimize reaction kinetics to favor one enantiomer during nucleophilic substitution .
Q. How can in silico modeling predict the compound’s interactions with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger to model binding to β-adrenergic receptors .
- MD simulations : GROMACS for analyzing stability of receptor-ligand complexes over 100-ns trajectories .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from PubChem .
Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell monolayers to predict intestinal permeability .
- Metabolism : Liver microsomal assays (e.g., human CYP450 isoforms) to identify metabolic pathways .
- Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
